molecular formula C11H17ClN2O2 B1440816 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride CAS No. 1246172-78-0

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Cat. No. B1440816
M. Wt: 244.72 g/mol
InChI Key: IGWDAVNNJFVFBJ-UHFFFAOYSA-N
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Description

Midodrine hydrochloride is known for its efficacy as a cardiovascular drug due to its long-lasting blood pressure-increasing effect .


Synthesis Analysis

The synthesis of midodrine hydrochloride involves reacting 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride. This product is converted in situ to the corresponding hydrochloride salt immediately after reduction on its own .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of midodrine hydrochloride have been described in the Synthesis Analysis section above .

Scientific Research Applications

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, including 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride derivatives, are widely studied for their antioxidant properties. These compounds, found in various food groups, demonstrate potent antioxidant activity by scavenging free radicals and acting as chain-breaking antioxidants. The structural effects significantly influence the potency of their antioxidant activity, highlighting the importance of specific derivatives such as ferulic acid and its analogs in providing health benefits through diet. This area of research underscores the potential of hydroxycinnamates in disease prevention and health promotion, attributed to their antioxidant capabilities (Shahidi & Chandrasekara, 2010).

Acrylamide Research and Food Safety

The synthesis and analysis of acrylamide, closely related to the chemical structure of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride, have been extensively reviewed, particularly in the context of food science. Acrylamide formation in heat-treated foods, its potential health risks, and methods to mitigate its presence in the diet have been areas of significant research. This includes investigating the chemical pathways of acrylamide formation during food processing and evaluating strategies to reduce its levels in food products, thereby minimizing health risks associated with its consumption (Taeymans et al., 2004); (Friedman, 2003).

Pharmacological Applications in Cancer Therapy

Research on the pharmacological applications of 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride derivatives, such as FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), has demonstrated promising preclinical antitumor efficacy across various cancer models. These studies explore the mechanisms beyond the immunosuppressive effects, including S1PR-independent pathways, indicating a diverse potential for cancer therapy applications (Zhang et al., 2013).

Exploration in Advanced Oxidation Processes

The degradation of pharmaceutical compounds through advanced oxidation processes (AOPs) is another area where 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride derivatives find relevance. Studies focusing on acetaminophen degradation pathways, by-products, and biotoxicity highlight the importance of understanding and improving AOPs for environmental safety and water treatment technologies. This research is critical for mitigating the environmental impact of pharmaceuticals and their by-products (Qutob et al., 2022).

Future Directions

The future directions of research on compounds like midodrine hydrochloride could involve the development of more efficient synthesis methods, the exploration of other potential therapeutic uses, and the investigation of ways to reduce drug resistance .

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8,12H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDAVNNJFVFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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